N-[(oxolan-2-yl)methyl]-4-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide
Description
N-[(oxolan-2-yl)methyl]-4-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene sulfonamide core substituted with two distinct moieties: a 4-phenylpiperazine-1-carbonyl group at the para position and an oxolan-2-ylmethyl (tetrahydrofuran methyl) group attached to the sulfonamide nitrogen. This compound integrates structural motifs associated with bioactivity, including the sulfonamide group (common in enzyme inhibitors) and the piperazine scaffold (frequent in CNS-targeting drugs) . The oxolan moiety may enhance solubility or modulate pharmacokinetics due to its polar ether oxygen.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c26-22(25-14-12-24(13-15-25)19-5-2-1-3-6-19)18-8-10-21(11-9-18)30(27,28)23-17-20-7-4-16-29-20/h1-3,5-6,8-11,20,23H,4,7,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZVZNCEKSNLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[(oxolan-2-yl)methyl]-4-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide is pyruvate kinase . Pyruvate kinase is an enzyme involved in glycolysis, which is the process that converts glucose into pyruvate, releasing energy.
Biochemical Pathways
The compound affects the glycolysis pathway by interacting with pyruvate kinase This interaction can influence the rate of glucose metabolism and energy production in cells
Result of Action
The molecular and cellular effects of the compound’s action are associated with changes in the activity of pyruvate kinase and potentially the rate of glycolysis. These changes could influence cellular energy production and other processes dependent on this pathway.
Biological Activity
N-[(oxolan-2-yl)methyl]-4-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide is a compound with significant potential in biomedical research. Its molecular formula is C22H27N3O4S, and it has a molecular weight of 429.54 g/mol. This compound has been studied for its biological activity, particularly its interaction with key metabolic pathways and its potential therapeutic applications.
The primary target of this compound is pyruvate kinase , an enzyme crucial for glycolysis. The compound influences the activity of pyruvate kinase, thereby affecting the glycolysis pathway. This interaction can lead to significant biochemical changes within cells, potentially impacting cellular metabolism and energy production.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating metabolic pathways associated with tumor growth.
- Anti-inflammatory Effects : The compound's ability to alter glycolytic flux can also have implications in inflammatory responses, making it a candidate for further exploration in inflammatory disease models.
Research Findings and Case Studies
Recent studies have explored the biological effects of this compound in various contexts. Below are summarized findings from selected research articles:
Detailed Research Findings
In-depth analysis has shown that compounds interacting with pyruvate kinase can lead to altered cellular metabolism, which is critical in cancer biology. For instance, the inhibition of glycolysis through pyruvate kinase modulation can induce apoptosis in cancer cells, providing a mechanism for potential therapeutic action.
Antitumor Mechanism
The antitumor mechanism involves:
- Inhibition of Glycolysis : By affecting pyruvate kinase activity, the compound reduces the availability of ATP and metabolic intermediates necessary for rapid tumor growth.
- Induction of Apoptosis : Altered metabolic states can trigger programmed cell death pathways, leading to decreased viability of cancer cells.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-phenylpiperazine group lacks halogenation, unlike the chlorophenyl variants in , which may reduce steric hindrance or electron-withdrawing effects.
Sulfonamide Derivatives with Heterocyclic Moieties
Compounds with alternative heterocycles or substitution patterns provide insights into structure-activity relationships:
Key Observations :
- The 4-hydroxyquinazoline derivatives () demonstrate that fused heterocycles (e.g., quinazoline) enhance antiproliferative activity, suggesting that the target compound’s phenylpiperazine may serve a different therapeutic role.
Physicochemical Comparisons
Key Observations :
- The oxolan group likely reduces logP compared to chlorophenyl/alkyl-substituted analogues, enhancing aqueous solubility.
- The absence of halogens may improve metabolic stability relative to chlorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
